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Compound of Interest

Compound Name:
6-Bromo-2-hydrazino-1,3-

benzothiazole

Cat. No.: B1332802 Get Quote

This technical guide provides a comprehensive overview of the synthesis, chemical properties,

and biological activities of the heterocyclic compound 6-Bromo-2-hydrazino-1,3-
benzothiazole. It is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of benzothiazole derivatives. This document summarizes

key quantitative data, details experimental protocols for its synthesis and biological evaluation,

and visualizes relevant chemical and biological processes.

Chemical and Physical Properties
6-Bromo-2-hydrazino-1,3-benzothiazole is a substituted benzothiazole derivative with a

molecular formula of C₇H₆BrN₃S.[1] Its chemical structure is characterized by a bromine atom

at the 6-position and a hydrazino group at the 2-position of the benzothiazole core. This unique

substitution pattern is believed to be a key contributor to its diverse biological activities.[2]
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Property Value Reference

CAS Number 37390-63-9 [1]

Molecular Weight 244.11 g/mol [1]

Molecular Formula C₇H₆BrN₃S [1]

IUPAC Name
(6-bromo-1,3-benzothiazol-2-

yl)hydrazine
[1]

XLogP3 2.6 [1]

Synthesis
The most common synthetic route to 6-Bromo-2-hydrazino-1,3-benzothiazole involves the

reaction of a precursor, 6-bromo-2-aminobenzothiazole, with hydrazine hydrate.
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General synthesis workflow for 6-Bromo-2-hydrazino-1,3-benzothiazole.

Biological Activities
6-Bromo-2-hydrazino-1,3-benzothiazole has demonstrated a range of biological activities,

including antimicrobial and anticancer properties.[2]

Antimicrobial Activity
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The compound has been evaluated for its in vitro activity against both Gram-positive and

Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been

reported for Staphylococcus aureus and Escherichia coli.[2]

Bacterial
Strain

MIC (µg/mL)
Standard
Antibiotic

MIC (µg/mL) Reference

Staphylococcus

aureus
32 Methicillin 16 [2]

Escherichia coli 64 Ampicillin 32 [2]

Anticancer Activity
In vitro studies have shown that 6-Bromo-2-hydrazino-1,3-benzothiazole exhibits cytotoxic

effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its

potential as an anticancer agent.[2] The mechanism of action is believed to involve the

induction of apoptosis and inhibition of cell proliferation.[2]

Cell Line IC₅₀ (µM) Reference

MCF-7 (Human Breast

Cancer)
Not specified [2]

A549 (Human Lung Cancer) Not specified [2]

Proposed Mechanism of Action: Induction of
Apoptosis
While the precise signaling pathway for 6-Bromo-2-hydrazino-1,3-benzothiazole has not

been definitively elucidated, the induction of apoptosis is a commonly reported mechanism for

structurally related benzothiazole derivatives. A proposed pathway involves the activation of the

intrinsic apoptotic cascade.
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Proposed intrinsic apoptosis pathway induced by 6-Bromo-2-hydrazino-1,3-benzothiazole.
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Experimental Protocols
Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole
This protocol is adapted from the general synthesis of 2-hydrazino-benzothiazole derivatives.

[3]

Synthesis of 6-Bromo-2-aminobenzothiazole:

To a stirred solution of 4-bromoaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in

glacial acetic acid (100 mL), add bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise

at a temperature below 10°C.

Continue stirring for 2 hours at 10°C and then for 10 hours at room temperature.

Pour the reaction mixture into crushed ice.

Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 6-bromo-

2-aminobenzothiazole.

Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole:

A mixture of 6-bromo-2-aminobenzothiazole (0.05 mol) and hydrazine hydrate (80%, 20

mL) in ethylene glycol (50 mL) is refluxed for 8 hours.

After cooling, the reaction mixture is poured into cold water.

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to

obtain 6-Bromo-2-hydrazino-1,3-benzothiazole.

In Vitro Anticancer Activity (MTT Assay)
The following is a general protocol for determining the cytotoxic activity of a compound using

the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding:

Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴

cells/well in 100 µL of appropriate culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Compound Treatment:

Prepare a stock solution of 6-Bromo-2-hydrazino-1,3-benzothiazole in a suitable solvent

(e.g., DMSO).

Prepare serial dilutions of the compound in culture medium to achieve the desired final

concentrations.

Replace the medium in the wells with 100 µL of the medium containing the different

concentrations of the compound. Include a vehicle control (medium with the solvent) and a

positive control (a known anticancer drug).

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

MTT Addition and Incubation:

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for another 4 hours at 37°C.

Formazan Solubilization and Absorbance Measurement:

Carefully remove the medium from each well.

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to

each well to dissolve the formazan crystals.

Shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration compared to the vehicle

control.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution
Method)
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC)

of a compound using the broth microdilution method.

Preparation of Bacterial Inoculum:

From a fresh culture of the test bacteria (e.g., S. aureus or E. coli) on an agar plate,

prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5

McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵

CFU/mL in the test wells.

Preparation of Compound Dilutions:

Prepare a stock solution of 6-Bromo-2-hydrazino-1,3-benzothiazole in a suitable

solvent.

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable

broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

Inoculation and Incubation:

Add the standardized bacterial inoculum to each well of the microtiter plate.

Include a growth control well (broth and inoculum without the compound) and a sterility

control well (broth only).

Incubate the plate at 37°C for 18-24 hours.

Determination of MIC:

After incubation, visually inspect the wells for bacterial growth (turbidity).
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The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion
6-Bromo-2-hydrazino-1,3-benzothiazole is a promising heterocyclic compound with

demonstrated in vitro antimicrobial and anticancer activities. Its straightforward synthesis and

interesting biological profile make it a valuable scaffold for further investigation and

development in medicinal chemistry. Future research should focus on elucidating its precise

mechanisms of action, exploring its in vivo efficacy and safety profile, and synthesizing and

evaluating derivatives to optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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